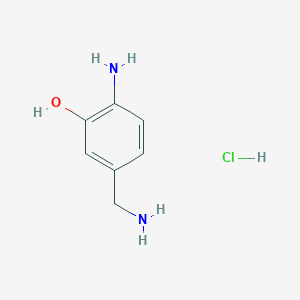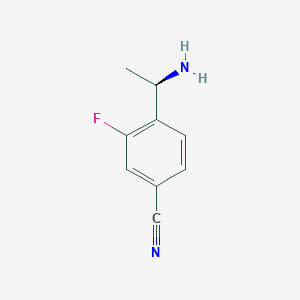
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile typically involves the reaction of 2-chloro-6-methoxypyridine with acetonitrile in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
化学反応の分析
Types of Reactions
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 2-(2-Hydroxy-6-methoxypyridin-3-yl)acetonitrile.
Reduction: 2-(2-Chloro-6-methoxypyridin-3-yl)ethylamine.
Substitution: 2-(2-Amino-6-methoxypyridin-3-yl)acetonitrile.
科学的研究の応用
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for materials with specific properties.
作用機序
The mechanism of action of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the acetonitrile group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-6-methoxypyridine: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
2-Chloro-6-methylpyridine: Has a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
2-(2-Chloro-6-methoxypyridin-3-yl)methanol: Contains a hydroxyl group instead of a nitrile group, altering its solubility and reactivity.
Uniqueness
2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is unique due to the presence of both the chloro and methoxy groups on the pyridine ring, along with the acetonitrile group. This combination of functional groups provides a distinct set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(4-5-10)8(9)11-7/h2-3H,4H2,1H3 |
InChIキー |
UIFMGKIPRHOBMV-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


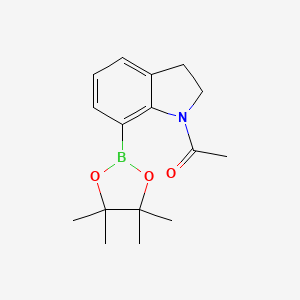
![7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12960905.png)
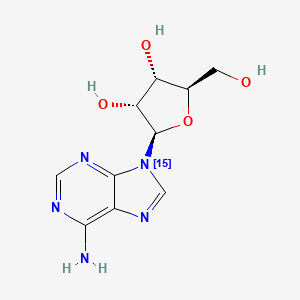
![(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12960926.png)
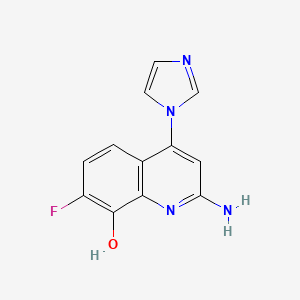

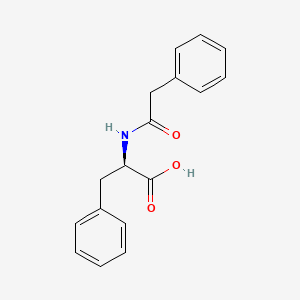
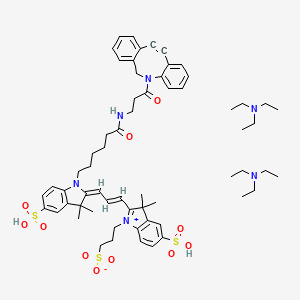

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)
